molecular formula C7H4F10O3 B8017477 Bis(2,2,3,3,3-pentafluoropropyl) carbonate

Bis(2,2,3,3,3-pentafluoropropyl) carbonate

Cat. No.: B8017477
M. Wt: 326.09 g/mol
InChI Key: ZXUXGOZWYSJTGF-UHFFFAOYSA-N
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Description

Bis(2,2,3,3,3-pentafluoropropyl) carbonate is a useful research compound. Its molecular formula is C7H4F10O3 and its molecular weight is 326.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Bis(cyclic carbonate)s are effectively prepared from carbon dioxide and diglycidyl ethers, using iron catalysts. These compounds are utilized to prepare non-isocyanate polyurethanes (NIPUs), providing an alternative to conventional polyurethanes that avoids toxic phosgene or isocyanates (Sheng et al., 2015).

  • A novel biobased bis(cyclic carbonate) derived from 2,5-furandicarboxylic acid (FDCA) has been synthesized, incorporating CO2. This bis(cyclic carbonate) is used for synthesizing biobased NIPUs, demonstrating good thermal stability and amorphous nature with varying glass transition temperatures (Zhang et al., 2017).

  • Lignin/glycerol-based bis(cyclic carbonate) has been prepared for the synthesis of polyurethanes, with studies focusing on their structure and thermal properties (Chen et al., 2015).

  • The synthesis and characterization of bis(thiophosphinic amidate) complexes of group 3 and lanthanide metals have been explored. These complexes exhibit high catalytic activity for intramolecular alkene hydroamination (Kim et al., 2003).

  • Bis(2,2,2-Trifluoroethyl) ethylphosphonate, a compound related to bis(2,2,3,3,3-pentafluoropropyl) carbonate, has been synthesized as a flame retardant additive for lithium-ion batteries, demonstrating significant suppression of flammability (Zhu et al., 2015).

  • Biodegradable cross-linked poly(trimethylene carbonate) networks have been synthesized using bis(cyclic carbonate) as a cross-linker, displaying high reactivity and efficiency in forming stable polymeric networks with potential biomedical applications (Yang et al., 2013).

  • Synthesis of air-stable bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has been reported, serving as an efficient and recyclable catalyst for the synthesis of N-substituted amides (Li et al., 2018).

Properties

IUPAC Name

bis(2,2,3,3,3-pentafluoropropyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F10O3/c8-4(9,6(12,13)14)1-19-3(18)20-2-5(10,11)7(15,16)17/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUXGOZWYSJTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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